molecular formula C9H7BrN2O2 B1518719 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid CAS No. 1021859-33-5

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Cat. No.: B1518719
CAS No.: 1021859-33-5
M. Wt: 255.07 g/mol
InChI Key: QNIIYXJKTORVOF-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a brominated derivative of indazole, a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid typically involves the bromination of 2-methyl-2H-indazole-3-carboxylic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous medium, reflux conditions.

  • Reduction: LiAlH4, ether solvent, low temperatures.

  • Substitution: NaN3, polar aprotic solvents, room temperature.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: This compound has shown potential in biological studies, particularly in the development of anticancer, antiangiogenic, and antioxidant agents. Its ability to interact with various biological targets makes it a valuable compound for drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has been studied for its inhibitory activity against various diseases, including cancer and viral infections.

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are often incorporated into drugs and pesticides due to their biological activity.

Comparison with Similar Compounds

  • 3-Bromo-2H-indazole-6-carboxylic acid

  • 2-Methyl-2H-indazole-3-carboxylic acid

  • 6-Bromo-1H-indazole-3-carboxylic acid

Uniqueness: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and biological activity

Properties

IUPAC Name

6-bromo-2-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIIYXJKTORVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656759
Record name 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021859-33-5
Record name 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021859-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methyl-2H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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